molecular formula C21H22N2S B5074921 2-[(3-cyclopropyl-1-phenylpropyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[(3-cyclopropyl-1-phenylpropyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B5074921
M. Wt: 334.5 g/mol
InChI Key: NFOSVKAYOJJJQY-UHFFFAOYSA-N
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Description

The compound “2-[(3-cyclopropyl-1-phenylpropyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups and rings including a pyridine ring, a cyclopropyl group, a phenyl group, and a nitrile group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine ring, a six-membered ring with one nitrogen atom, is a common structure in many biologically active compounds . The cyclopropyl group, a three-membered ring, is known for its strain and reactivity. The phenyl group is a common aromatic ring, and the nitrile group contains a triple bond between a carbon and a nitrogen .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the various functional groups present. The pyridine ring could undergo electrophilic substitution reactions, the cyclopropyl group could undergo ring-opening reactions, the phenyl group could participate in aromatic substitution reactions, and the nitrile group could undergo reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group could increase its polarity, affecting properties such as solubility and boiling point. The presence of aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity and biological activity. For example, the nitrile group can be toxic, and the compound could be reactive due to the presence of the cyclopropyl group .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. This could involve testing its biological activity, studying its reactivity, or investigating its physical properties .

Properties

IUPAC Name

2-(3-cyclopropyl-1-phenylpropyl)sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S/c22-14-18-13-17-7-4-8-19(17)23-21(18)24-20(12-11-15-9-10-15)16-5-2-1-3-6-16/h1-3,5-6,13,15,20H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOSVKAYOJJJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SC(CCC3CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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